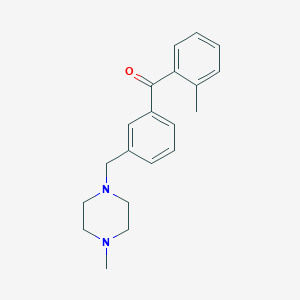

2-Methyl-3'-(4-methylpiperazinomethyl) benzophenone

Beschreibung

2-Methyl-3'-(4-methylpiperazinomethyl) benzophenone is a synthetic benzophenone derivative characterized by a methyl group at the 2-position of one aromatic ring and a 4-methylpiperazinomethyl substituent at the 3'-position of the second aromatic ring. This compound belongs to a class of structurally modified benzophenones designed for applications in medicinal chemistry and materials science. Its molecular formula is C₂₁H₂₆N₂O, with a molecular weight of 322.45 g/mol (calculated based on standard atomic weights).

Eigenschaften

IUPAC Name |

(2-methylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-16-6-3-4-9-19(16)20(23)18-8-5-7-17(14-18)15-22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUJYNRKNCCAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643407 | |

| Record name | (2-Methylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-30-2 | |

| Record name | Methanone, (2-methylphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2-methylbenzoyl chloride with 3-(4-methylpiperazinomethyl)phenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of 2-Methyl-3’-(4-methylpiperazinomethyl) benzophenone may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography to ensure the compound meets the required purity standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperazinomethyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to biologically active compounds.

Medicine: Explored as a candidate for drug development, particularly in the treatment of neurodegenerative diseases and psychiatric disorders.

Industry: Utilized in the development of advanced materials and as a photoinitiator in polymer chemistry

Wirkmechanismus

The mechanism of action of 2-Methyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity. The piperazinomethyl group is known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The benzophenone core can interact with various proteins, potentially inhibiting or activating specific pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Methyl groups (e.g., 2,5-dimethyl analogs) elevate lipophilicity (higher XLogP3), favoring membrane permeability but risking metabolic instability .

- The position of the piperazinomethyl group (2', 3', or 4') influences steric interactions in molecular docking studies, as seen in QSAR models for antimalarial benzophenones .

Antimalarial Potential

Benzophenone derivatives are explored for antimalarial activity due to their structural resemblance to xanthones, which inhibit Plasmodium species via interference with heme detoxification . In QSAR studies, 2-methyl-3'-(4-methylpiperazinomethyl) benzophenone and its analogs demonstrate variable activity depending on substituents:

Anticancer Activity

Natural benzophenone analogs like selagibenzophenone B (isolated by Liang and Wang ) show cytotoxic effects against cancer cell lines.

Biologische Aktivität

2-Methyl-3'-(4-methylpiperazinomethyl) benzophenone is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the context of opioid receptor interactions and anticancer properties. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C21H26N2O and a molecular weight of approximately 322.45 g/mol. Its structure features two phenyl rings connected by a carbonyl group, with methyl groups at the 3 and 4 positions of one ring and a piperazine moiety attached via a methylene bridge at the 2' position of the other ring. This unique structural configuration contributes to its pharmacological properties.

Opioid Receptor Interaction

Research indicates that 2-Methyl-3'-(4-methylpiperazinomethyl) benzophenone acts as a nonselective antagonist at opioid receptors. The presence of methyl groups enhances its binding affinity and potency compared to analogs lacking these substituents. Studies have demonstrated that compounds with both 3- and 4-methyl substituents exhibit significantly improved antagonist activity.

Anticancer Properties

In addition to its effects on opioid receptors, this compound has been studied for its potential anticancer activity. It is believed to inhibit cell proliferation by targeting specific biochemical pathways involved in cancer cell survival. For instance, it may disrupt the activity of protein tyrosine kinases, which are crucial for cancer cell growth.

Case Studies

- Opioid Receptor Studies : In comparative studies involving various benzophenone derivatives, 2-Methyl-3'-(4-methylpiperazinomethyl) benzophenone was found to be more effective as an opioid antagonist than several structurally similar compounds. The study highlighted its unique ability to bind effectively to multiple opioid receptor subtypes, indicating a broad therapeutic potential in pain management and addiction treatment.

- Anticancer Activity : A recent study evaluated the compound's effects on various cancer cell lines. Results showed that it induced apoptosis in breast cancer cells by inhibiting key signaling pathways associated with cell survival. This suggests that the compound could be a lead candidate for developing new anticancer therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone | Similar methylation pattern | More potent antagonist properties |

| N-Methyl-4-piperidinyl benzophenone | Contains a piperidine instead of piperazine | Exhibits different pharmacological profiles |

| Benzophenone derivatives | Varying alkyl substitutions | Different potency and selectivity at opioid receptors |

The comparative analysis underscores how structural variations impact biological activity, particularly in receptor binding and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.